4-Dimethylamino-2-methoxybenzaldehyde

Description

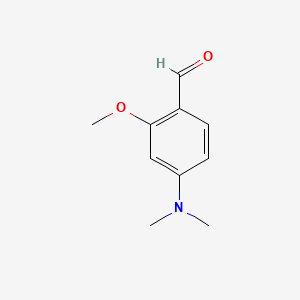

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)9-5-4-8(7-12)10(6-9)13-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDRXADJVGVGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90303077 | |

| Record name | 4-DIMETHYLAMINO-2-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84562-48-1 | |

| Record name | 84562-48-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-DIMETHYLAMINO-2-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90303077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)-2-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Dimethylamino-2-methoxybenzaldehyde chemical properties

An In-Depth Technical Guide to 4-Dimethylamino-2-methoxybenzaldehyde

Compound Identification and Molecular Structure

This compound is a substituted aromatic aldehyde featuring two electron-donating groups, a dimethylamino group and a methoxy group, on the benzene ring. These substitutions significantly influence its chemical reactivity and spectroscopic properties.

Key Identifiers:

-

IUPAC Name: 4-(dimethylamino)-2-methoxybenzaldehyde

-

CAS Number: 84562-48-1

-

Molecular Formula: C₁₀H₁₃NO₂

-

Synonyms: 2-methoxy-4-dimethylaminobenzaldehyde, James reagent

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are tabulated below. Its properties, such as solubility, are dictated by the interplay between the polar functional groups and the nonpolar aromatic ring.

| Property | Value | Source(s) |

| Molecular Weight | 179.22 g/mol | |

| Appearance | White to cream to yellow to brown powder, lumps, or fused solid. | |

| Melting Point | 55.5°C to 61.5°C | |

| Solubility | Slightly soluble in water (0.32 g/L at 25°C). Soluble in many organic solvents. | |

| Purity | Typically ≥96.0% to 98% |

Synthesis and Reactivity

Synthetic Approach: A Conceptual Workflow

While multiple synthetic routes exist, a common strategy for constructing such substituted benzaldehydes involves the formylation of a pre-functionalized aromatic ring. A plausible method is the Vilsmeier-Haack reaction on 3-methoxy-N,N-dimethylaniline. This reaction uses a formylating agent, typically generated from phosphorus oxychloride and a disubstituted formamide like DMF, to introduce an aldehyde group onto an electron-rich aromatic ring.

The choice of this method is based on the strong activating nature of the dimethylamino and methoxy groups, which direct the electrophilic formylating agent to the desired position on the ring.

Caption: Conceptual workflow for the Vilsmeier-Haack formylation.

Chemical Reactivity

The reactivity of this compound is dominated by its functional groups: the aldehyde and the highly activated aromatic ring.

-

Aldehyde Group: It undergoes typical aldehyde reactions, such as condensation to form Schiff bases, oxidation to a carboxylic acid, and reduction to an alcohol.

-

Aromatic Ring: The ring is strongly activated by the para dimethylamino and ortho methoxy groups. The dimethylamino group is a powerful electron-donating group through resonance, significantly increasing the electron density of the ring, particularly at the ortho and para positions relative to itself. The methoxy group also contributes to this activation. This high electron density makes the ring susceptible to further electrophilic aromatic substitution.

Caption: Influence of functional groups on the aromatic ring's reactivity.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation and purity assessment of the compound. Below is a summary of expected and reported spectral characteristics.

| Spectroscopic Technique | Characteristic Features | Source(s) |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) peak at m/z = 179. | |

| Infrared (IR) Spectroscopy | - Strong C=O (aldehyde) stretch ~1680-1700 cm⁻¹- C-N stretch ~1350-1450 cm⁻¹- Aromatic C=C stretches ~1500-1600 cm⁻¹- C-O (ether) stretch ~1250 cm⁻¹ | |

| ¹H NMR Spectroscopy | Predicted Signals:- Aldehyde proton (~9.5-10.5 ppm, singlet)- Aromatic protons (~6.0-7.8 ppm, complex pattern)- Methoxy protons (~3.8-4.0 ppm, singlet, 3H)- Dimethylamino protons (~2.9-3.1 ppm, singlet, 6H) | |

| ¹³C NMR Spectroscopy | Predicted Signals:- Aldehyde carbon (~190-200 ppm)- Aromatic carbons (~100-160 ppm)- Methoxy carbon (~55-60 ppm)- Dimethylamino carbons (~40-45 ppm) |

Note: NMR data is predicted based on the known chemical shifts of similar functional groups, as specific experimental spectra for this compound were not available in the provided search results.

Applications in Research and Development

The primary documented application of this compound is as a chemical intermediate. Its activated ring system and reactive aldehyde group make it a valuable building block for synthesizing more complex molecules.

-

Synthesis of Diamine Derivatives: It is explicitly used to produce 2,6-Dichloro-N'-(4-dimethylamino-2-methoxy-benzylidene)-benzene-1,4-diamine. This type of reaction, forming a Schiff base (imine), is fundamental in the synthesis of ligands, dyes, and potential pharmaceutical compounds.

-

Biochemical Research: The general class of substituted benzaldehydes is used in various biochemical assays and as precursors for enzyme inhibitors or probes. This compound is noted as being for "biochemistry" applications.

Safety, Handling, and Storage

As a laboratory chemical, proper handling and storage are essential to ensure safety and maintain compound integrity.

Hazard Identification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS):

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2/2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

Recommended Handling and PPE

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety goggles with side protection.

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness).

-

Skin Protection: Wear a lab coat. Avoid exposing open cuts or abraded skin.

-

-

Hygiene: Wash hands thoroughly after handling. Keep away from food and drink.

Storage and Stability

-

Conditions: Store in a cool, dry place in a tightly sealed container.

-

Sensitivity: The compound is noted to be air sensitive. It is recommended to store under an inert gas atmosphere (e.g., argon or nitrogen).

-

Incompatibilities: Avoid strong oxidizing agents, with which it can react violently.

An In-depth Technical Guide to the Synthesis and Characterization of 4-Dimethylamino-2-methoxybenzaldehyde

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-Dimethylamino-2-methoxybenzaldehyde, a key intermediate in the development of various organic compounds. The methodologies detailed herein are grounded in established chemical principles, ensuring reliability and reproducibility for researchers, scientists, and professionals in drug development.

Introduction and Significance

This compound, also known as 4-Dimethylamino-o-anisaldehyde, is a substituted aromatic aldehyde of significant interest in organic synthesis. Its molecular structure, featuring an electron-donating dimethylamino group and a methoxy group, makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds, dyes, and pharmaceutical intermediates. The strategic placement of these functional groups influences the reactivity of the aromatic ring and the aldehyde moiety, allowing for selective chemical transformations.

Key Molecular and Physical Properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂[1][2][3] |

| Molecular Weight | 179.22 g/mol [1][2] |

| CAS Number | 84562-48-1[1][2][4][5] |

| Appearance | White to light yellow crystalline powder[6] |

| Solubility | Slightly soluble in water (0.32 g/L at 25°C)[3] |

Strategic Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction stands as the most prevalent and efficient method for the synthesis of this compound. This formylation reaction is particularly effective for electron-rich aromatic compounds. The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, which then acts as the electrophile in an electrophilic aromatic substitution.[7][8][9][10]

Causality of Experimental Choices:

The choice of 3-methoxydimethylaniline as the starting material is crucial. The ortho- and para-directing effects of the dimethylamino and methoxy groups synergistically activate the C4 position for electrophilic attack, leading to the desired product with high regioselectivity. Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are the standard reagents for generating the Vilsmeier reagent in situ.[8][9][11]

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 10°C to control the exothermic reaction. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.[7][8]

-

Substrate Addition: After the complete addition of POCl₃, add 3-methoxydimethylaniline dropwise to the reaction mixture, ensuring the temperature remains controlled.

-

Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Quenching: After the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. This step hydrolyzes the intermediate iminium salt to the final aldehyde.

-

Extraction: Extract the product from the aqueous layer using a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Logical Relationship of the Vilsmeier-Haack Reaction:

Caption: Vilsmeier-Haack reaction workflow for synthesis.

Purification and Isolation

Purification of the synthesized this compound is critical to obtain a high-purity product suitable for subsequent applications.

Purification Protocol:

-

Column Chromatography: This is the preferred method for achieving high purity.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by TLC analysis.

-

-

Recrystallization: For further purification, the product obtained from column chromatography can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Comprehensive Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and chromatographic techniques.

4.1. Spectroscopic Characterization

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

Expected Chemical Shifts (in CDCl₃):

-

Aldehyde proton (-CHO): A singlet around δ 9.8-10.0 ppm.

-

Aromatic protons: Signals in the aromatic region (δ 6.0-7.5 ppm), showing characteristic splitting patterns corresponding to the substitution on the benzene ring.

-

Methoxy protons (-OCH₃): A singlet around δ 3.8-4.0 ppm.

-

Dimethylamino protons (-N(CH₃)₂): A singlet around δ 3.0-3.2 ppm.

-

-

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum confirms the carbon framework of the molecule.

-

Expected Chemical Shifts (in CDCl₃):

-

Aldehyde carbon (-CHO): A signal around δ 190-195 ppm.

-

Aromatic carbons: Signals in the range of δ 100-165 ppm.

-

Methoxy carbon (-OCH₃): A signal around δ 55-60 ppm.

-

Dimethylamino carbons (-N(CH₃)₂): A signal around δ 40-45 ppm.

-

-

4.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Key Vibrational Frequencies:

-

C=O stretch (aldehyde): A strong absorption band in the region of 1680-1700 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C-O stretch (ether): An absorption band around 1250 cm⁻¹.

-

Aromatic C=C stretches: Bands in the region of 1600-1450 cm⁻¹.

-

C-N stretch: An absorption band around 1350 cm⁻¹.

-

4.1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak (M⁺): A peak at m/z = 179, corresponding to the molecular weight of the compound.[1][2]

-

Key Fragmentation Peaks: Analysis of the fragmentation pattern can further confirm the structure.

Summary of Spectroscopic Data:

| Technique | Key Observations |

| ¹H NMR | Aldehyde proton (singlet, ~9.9 ppm), Aromatic protons (multiplets, ~6.1-7.7 ppm), Methoxy protons (singlet, ~3.9 ppm), Dimethylamino protons (singlet, ~3.1 ppm) |

| ¹³C NMR | Aldehyde carbon (~192 ppm), Aromatic carbons (~100-164 ppm), Methoxy carbon (~56 ppm), Dimethylamino carbons (~40 ppm) |

| IR (cm⁻¹) | ~1685 (C=O aldehyde), ~2820, ~2720 (C-H aldehyde), ~1250 (C-O ether), ~1600-1450 (Aromatic C=C) |

| Mass Spec (m/z) | 179 (M⁺)[1][2] |

4.2. Chromatographic Characterization

-

Thin Layer Chromatography (TLC): A quick and effective method to monitor the reaction progress and assess the purity of the final product. The retention factor (Rf) value will depend on the solvent system used.

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A single sharp peak under appropriate conditions indicates a high-purity compound.

Characterization Workflow:

Caption: Workflow for purification and characterization.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[4][12]

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][4][12]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Protect from light.[6]

Applications in Research and Development

This compound serves as a valuable precursor in the synthesis of various target molecules, including:

-

Fluorescent Probes: The electron-rich nature of the molecule makes it a suitable core for the design of fluorescent dyes and probes for biological imaging.

-

Pharmaceutical Scaffolds: It is a building block for the synthesis of complex heterocyclic systems that are often found in pharmacologically active compounds.

-

Non-linear Optical Materials: The push-pull electronic system (donor-acceptor) within the molecule gives rise to non-linear optical properties, making it of interest in materials science.

Conclusion

The synthesis of this compound via the Vilsmeier-Haack reaction is a robust and reliable method. Careful execution of the experimental protocol and thorough characterization using a suite of analytical techniques are paramount to ensure the high purity and structural integrity of the final product. This guide provides the necessary framework for researchers and scientists to successfully synthesize and characterize this important chemical intermediate for their specific research and development needs.

References

- 1. 4-(Dimethylamino)-2-methoxybenzaldehyde | C10H13NO2 | CID 291350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. carlroth.com [carlroth.com]

- 6. goldbio.com [goldbio.com]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

Spectroscopic data (NMR, IR, UV-Vis) of 4-Dimethylamino-2-methoxybenzaldehyde

An In-depth Technical Guide to the Spectroscopic Profile of 4-Dimethylamino-2-methoxybenzaldehyde

Introduction

This compound (CAS No. 84562-48-1) is a polysubstituted aromatic aldehyde of significant interest in synthetic organic chemistry.[1] Its unique electronic structure, featuring a potent electron-donating dimethylamino group and a moderately donating methoxy group, makes it a valuable precursor for the synthesis of dyes, photosensitizers, and pharmaceutical intermediates.[2] A comprehensive understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural verification.

This technical guide provides a detailed analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound. As experimental spectra for this specific compound are not universally available in public spectral databases, this document leverages established spectroscopic principles and extensive data from structurally analogous compounds to predict and interpret its spectral profile. This approach, rooted in the principles of structure-property relationships, offers a robust framework for researchers and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols, and present a logical interpretation of the anticipated data.

Compound Identification and Properties

A clear identification of the molecule is the foundation of any analytical study. The key identifiers and computed properties for this compound are summarized below.

| Identifier/Property | Value | Source(s) |

| IUPAC Name | 4-(dimethylamino)-2-methoxybenzaldehyde | [1] |

| CAS Number | 84562-48-1 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][3] |

| Molecular Weight | 179.22 g/mol | [1] |

| SMILES | CN(C)C1=CC(=C(C=C1)C=O)OC | [1] |

| InChIKey | HGDRXADJVGVGBC-UHFFFAOYSA-N | [1] |

| Appearance | White to yellow or brown powder/solid | [3][4] |

| Melting Point | 55.5-61.5 °C | [3] |

| Solubility | Slightly soluble in water (0.32 g/L at 25°C). Soluble in common organic solvents like Chloroform, DMSO. | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous information on the substitution pattern and electronic environment of the molecule.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample analysis.

Experimental Protocol: ¹H and ¹³C NMR

-

Rationale for Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice as it is capable of dissolving a wide range of organic compounds, including substituted benzaldehydes, and has a minimal residual solvent signal that does not interfere with the key regions of the spectrum.[5]

-

Protocol:

-

Accurately weigh approximately 15-20 mg of this compound. For ¹³C NMR, a higher concentration is often beneficial.[5]

-

Transfer the solid to a clean, dry vial.

-

Using a pipette, add approximately 0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

Transfer the homogeneous solution into a 5 mm NMR tube using a Pasteur pipette, ensuring the sample height is approximately 5 cm.[6]

-

Wipe the exterior of the NMR tube and place it in a spinner turbine, adjusting to the correct depth using a gauge.

-

Insert the sample into the NMR spectrometer (e.g., 400 MHz).

-

Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning the probe, and shimming the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum, followed by the proton-decoupled ¹³C NMR spectrum.

-

¹H NMR Spectrum: Prediction and Interpretation

The ¹H NMR spectrum is predicted to show five distinct signals corresponding to the aldehyde proton, three aromatic protons, the methoxy group protons, and the dimethylamino group protons.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Interpretation |

| ~10.2 - 10.5 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded due to the anisotropy of the carbonyl group and resides in a characteristic downfield region.[7] The presence of the ortho-methoxy group may cause a slight downfield shift compared to a standard benzaldehyde. |

| ~7.6 - 7.8 | Doublet (d) | 1H | H-6 (Aromatic) | This proton is ortho to the electron-withdrawing aldehyde group, leading to significant deshielding. It will be split by H-5 with a typical ortho-coupling constant (J ≈ 8-9 Hz). |

| ~6.2 - 6.4 | Doublet (d) | 1H | H-5 (Aromatic) | This proton is ortho to the strongly electron-donating dimethylamino group and will be significantly shielded. It will appear as a doublet due to coupling with H-6 (J ≈ 8-9 Hz). |

| ~6.1 - 6.3 | Singlet (s) | 1H | H-3 (Aromatic) | This proton is ortho to both the methoxy and dimethylamino groups, making it the most shielded aromatic proton. It has no adjacent protons to couple with, so it should appear as a singlet (or a very finely split doublet from meta-coupling to H-5, J ≈ 2-3 Hz). |

| ~3.9 - 4.0 | Singlet (s) | 3H | Methoxy (-OCH₃) | The methoxy protons are in a typical region for aryl methyl ethers. The signal is a singlet as there are no adjacent protons.[8] |

| ~3.0 - 3.1 | Singlet (s) | 6H | Dimethylamino (-N(CH₃)₂) | The six equivalent protons of the two methyl groups attached to the nitrogen appear as a sharp singlet. This chemical shift is characteristic for N,N-dimethylaniline derivatives.[9] |

¹³C NMR Spectrum: Prediction and Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show 10 distinct signals for the 10 unique carbon atoms in the molecule.

| Predicted Shift (δ, ppm) | Assignment | Rationale and Interpretation |

| ~190 - 192 | C=O | The aldehyde carbonyl carbon is highly deshielded and appears far downfield, a characteristic feature for aldehydes.[7] |

| ~163 - 165 | C-2 | This carbon is attached to the electronegative oxygen of the methoxy group, causing a strong downfield shift. |

| ~155 - 157 | C-4 | This carbon is attached to the nitrogen of the powerful electron-donating dimethylamino group, also causing a very strong downfield shift. |

| ~133 - 135 | C-6 | This carbon is ortho to the carbonyl group and is expected to be deshielded relative to an unsubstituted benzene ring. |

| ~118 - 120 | C-1 | This is the ipso-carbon to which the aldehyde group is attached. Its chemical shift is influenced by both the aldehyde and the ortho-methoxy group. |

| ~109 - 111 | C-5 | This carbon is ortho to the dimethylamino group and meta to the aldehyde group. The strong shielding effect of the amino group dominates, shifting it significantly upfield. |

| ~95 - 97 | C-3 | This carbon is ortho to both the methoxy and dimethylamino groups. The combined strong shielding effects of these two groups make it the most upfield aromatic carbon. |

| ~55 - 56 | -OCH₃ | The carbon of the methoxy group typically resonates in this region.[8] |

| ~40 - 41 | -N(CH₃)₂ | The two equivalent carbons of the dimethylamino group are found in this region, characteristic of N,N-dimethylaniline systems.[9] |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carbonyl group, C-H bonds, and the substituted aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Rationale for Technique Selection: ATR is a modern, rapid, and reliable method for acquiring IR spectra of solid powders.[1] It requires minimal sample preparation compared to traditional methods like KBr pellets or Nujol mulls and provides high-quality, reproducible data.

-

Protocol:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, then allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory. This is crucial as it will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

-

Place a small amount of the this compound powder (a few milligrams is sufficient) directly onto the center of the ATR crystal.

-

Lower the ATR press and apply consistent pressure to ensure firm contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

-

Acquire the IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

After data collection, clean the crystal and press thoroughly.

-

IR Spectrum: Interpretation of Key Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| ~2950 - 2800 | C-H Stretch (Aliphatic) | Corresponds to the stretching vibrations of the C-H bonds in the methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) groups. |

| ~2820 and ~2720 | C-H Stretch (Aldehyde) | A characteristic pair of medium-intensity bands known as a "Fermi doublet". The presence of these two distinct peaks is a strong confirmation of the aldehyde functional group.[7] |

| ~1670 - 1685 | C=O Stretch (Carbonyl) | This will be one of the strongest and sharpest peaks in the spectrum. Its position is indicative of an aromatic aldehyde. Conjugation with the aromatic ring and the electronic effects of the substituents lower the frequency from that of a simple aliphatic aldehyde (~1730 cm⁻¹). |

| ~1600, ~1510, ~1460 | C=C Stretch (Aromatic Ring) | These absorptions arise from the stretching vibrations of the carbon-carbon double bonds within the benzene ring. The presence of multiple bands in this region is characteristic of aromatic compounds. |

| ~1260 and ~1030 | C-O Stretch (Aryl Ether) | Aromatic ethers typically show two strong C-O stretching bands. The asymmetric stretch appears at a higher wavenumber (~1260 cm⁻¹), and the symmetric stretch at a lower one (~1030 cm⁻¹). |

| ~1100 - 1300 | C-N Stretch (Aryl Amine) | The stretching vibration for the C(aryl)-N bond is expected in this region. |

| ~800 - 850 | C-H Bend (Aromatic, oop) | The out-of-plane ("oop") C-H bending vibrations are diagnostic of the aromatic substitution pattern. For a 1,2,4-trisubstituted ring, one or more strong bands are expected in this region. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly sensitive to conjugated π-systems. The extensive conjugation in this compound, enhanced by powerful electron-donating groups, is expected to result in strong absorption in the UV or near-visible region.

Diagram of Electronic Effects

Caption: Electronic influence of substituents on the aromatic ring.

Experimental Protocol: UV-Vis Spectroscopy

-

Rationale for Solvent Selection: Ethanol or methanol are common, effective solvents for UV-Vis analysis as they are transparent in the region of interest (>210 nm) and can dissolve the analyte.

-

Protocol:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg in 10 mL of spectroscopic grade ethanol).

-

From the stock solution, prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance reading is within the linear range of the instrument (ideally < 1.5 AU).

-

Use a pair of matched quartz cuvettes (1 cm path length). Fill one cuvette with the pure solvent (ethanol) to serve as the blank.

-

Fill the second cuvette with the dilute sample solution.

-

Place the blank and sample cuvettes in the spectrophotometer.

-

Calibrate the instrument by running a baseline correction with the solvent blank.

-

Measure the absorbance of the sample solution over a range of wavelengths, for example, from 200 nm to 500 nm.

-

Identify the wavelength of maximum absorbance (λₘₐₓ).

-

UV-Vis Spectrum: Prediction and Interpretation

The UV-Vis spectrum of this molecule is expected to be dominated by an intense π → π* transition.

-

Reference Compound: The parent compound, 4-(dimethylamino)benzaldehyde, exhibits a strong absorption maximum (λₘₐₓ) at approximately 374 nm in methanol. This absorption is attributed to an intramolecular charge-transfer (ICT) transition from the electron-rich dimethylamino group to the electron-poor carbonyl group through the conjugated π-system.

-

Predicted Spectrum: The introduction of a methoxy group at the C-2 position (ortho to the aldehyde) is expected to cause a bathochromic shift (a shift to a longer wavelength) of the λₘₐₓ. The methoxy group acts as an additional electron-donating group (auxochrome), further extending the conjugation and lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

-

Expected λₘₐₓ: The λₘₐₓ for this compound is predicted to be in the range of 380 - 400 nm . This intense absorption band is responsible for the compound's characteristic yellow color.

Conclusion

The spectroscopic profile of this compound is defined by the interplay of its three functional groups on the aromatic ring. NMR spectroscopy provides a detailed map of the C-H framework, with predictable chemical shifts and coupling patterns confirming the 1,2,4-substitution. IR spectroscopy offers unambiguous confirmation of the key aldehyde and aryl ether functional groups through characteristic vibrational bands. Finally, UV-Vis spectroscopy reveals the extent of electronic conjugation, which is predicted to result in strong absorption near the visible region of the spectrum. This comprehensive, albeit predictive, analysis serves as a reliable guide for any researcher working with this versatile chemical intermediate.

References

- 1. 4-(Dimethylamino)-2-methoxybenzaldehyde | C10H13NO2 | CID 291350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. goldbio.com [goldbio.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Methoxybenzaldehyde | C8H8O2 | CID 31244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Prospective Crystal Structure of 4-Dimethylamino-2-methoxybenzaldehyde: Methodology, Prediction, and Significance

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining, analyzing, and understanding the crystal structure of 4-Dimethylamino-2-methoxybenzaldehyde. While, to date, the specific crystal structure of this compound has not been publicly reported, this document outlines the essential methodologies and anticipated structural features based on extensive knowledge of analogous substituted benzaldehydes. It serves as a procedural and intellectual roadmap for future crystallographic studies of this molecule.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₁₀H₁₃NO₂.[1][2] Its structure comprises a benzene ring substituted with a dimethylamino group, a methoxy group, and a formyl (aldehyde) group. The interplay of these functional groups—the electron-donating dimethylamino and methoxy groups and the electron-withdrawing aldehyde—creates a molecule with interesting electronic properties and significant potential as a building block in medicinal chemistry and materials science.

The solid-state structure of a molecule is fundamental to its physical and chemical properties, including solubility, melting point, stability, and bioavailability. For drug development professionals, understanding the crystal structure is critical, as polymorphism—the ability of a compound to exist in multiple crystalline forms—can have profound impacts on a drug's efficacy and manufacturability.[3] This guide details the necessary steps to elucidate the crystal structure of this compound and provides expert insights into the expected outcomes of such an investigation.

Experimental Workflow for Crystal Structure Determination

The elucidation of a novel crystal structure is a systematic process that begins with the synthesis of high-purity material and culminates in the refinement of X-ray diffraction data.

Synthesis and Purification

The synthesis of substituted benzaldehydes can be achieved through various organic chemistry routes.[4][5] A common approach involves the ortho-metalation of a protected benzaldehyde precursor followed by the introduction of the desired functional groups. For this compound, a plausible synthesis could start from a commercially available substituted aniline or phenol.

Protocol for a Generic Synthesis Route:

-

Starting Material: Procure a suitable precursor, such as 3-methoxy-N,N-dimethylaniline.

-

Formylation: Introduce the aldehyde group using a Vilsmeier-Haack or similar formylation reaction.

-

Work-up and Purification: After the reaction is complete, the crude product must be purified. This is typically achieved through column chromatography on silica gel.

-

Purity Confirmation: The purity of the final compound should be confirmed by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). High purity (>98%) is essential for successful crystallization.

Crystal Growth

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. Several techniques should be attempted in parallel to maximize the chances of success.

Table 1: Common Crystallization Techniques

| Technique | Description | Solvents to Try |

| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. | Ethanol, Methanol, Acetone, Dichloromethane, Ethyl Acetate |

| Vapor Diffusion | A concentrated solution of the compound in a good solvent is placed in a small vial, which is then placed in a larger sealed jar containing a poor solvent (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. | Good Solvents: Dichloromethane, AcetoneAnti-solvents: Hexane, Diethyl Ether, Pentane |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. | Acetonitrile, Isopropanol |

The choice of solvent is critical and is often determined empirically. A good solvent for crystallization is one in which the compound has moderate solubility.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, the definitive three-dimensional structure can be determined using SC-XRD.

Experimental Protocol for SC-XRD:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100-150 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².[6]

The workflow for determining the crystal structure is summarized in the diagram below.

References

- 1. 4-(Dimethylamino)-2-methoxybenzaldehyde | C10H13NO2 | CID 291350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 6. benchchem.com [benchchem.com]

The Pivotal Role of 4-Dimethylamino-2-methoxybenzaldehyde in Advanced Organic Synthesis: A Mechanistic and Practical Guide

This technical guide provides an in-depth exploration of the mechanism of action of 4-dimethylamino-2-methoxybenzaldehyde in key organic reactions. Designed for researchers, scientists, and professionals in drug development, this document elucidates the nuanced electronic effects of its substituent groups and provides practical, field-proven insights into its application in the synthesis of complex organic molecules and heterocyclic frameworks.

Introduction: Unveiling the Unique Reactivity of this compound

This compound is a polysubstituted aromatic aldehyde characterized by the presence of two potent electron-donating groups: a dimethylamino group at the para-position and a methoxy group at the ortho-position relative to the formyl group. This unique substitution pattern imbues the molecule with distinct electronic properties that significantly influence its reactivity in a variety of organic transformations. The synergistic electron-donating effects of these substituents render the benzaldehyde ring highly nucleophilic and activate the carbonyl group, making it a versatile building block in organic synthesis.

This guide will delve into the mechanistic underpinnings of its reactivity, focusing on its application in seminal organic reactions such as the Knoevenagel condensation, Pictet-Spengler reaction, and the synthesis of important heterocyclic scaffolds like quinolines and coumarins.

The Electronic Landscape: A Symphony of Donating Groups

The reactivity of this compound is fundamentally governed by the interplay of the electronic effects of its substituents. Both the dimethylamino and methoxy groups are strong electron-donating groups through resonance (+R effect) and induction (+I effect), though the resonance effect is dominant.

-

The Potent Para-Dimethylamino Group: The nitrogen atom of the dimethylamino group possesses a lone pair of electrons that can be delocalized into the benzene ring through resonance. This effect is particularly pronounced at the ortho and para positions. Being para to the aldehyde, the dimethylamino group strongly enriches the electron density of the entire aromatic system.

-

The Ortho-Methoxy Group: The methoxy group also donates electron density to the ring via resonance, further activating the aromatic system. Its ortho position to the aldehyde group can also exert steric influence on incoming reagents.

The combined effect of these two powerful electron-donating groups results in:

-

Increased Nucleophilicity of the Aromatic Ring: The benzene ring becomes highly activated towards electrophilic attack. This is a crucial factor in reactions like the Pictet-Spengler synthesis.

-

Enhanced Electrophilicity of the Carbonyl Carbon (Counterintuitive): While the electron-donating groups push electron density into the ring, this also enhances the polarization of the carbonyl group, making the carbon atom more susceptible to nucleophilic attack. This is a key aspect of its reactivity in condensation reactions.

A quantitative measure of these electronic effects can be understood through Hammett substituent constants (σ). For the para-dimethylamino group, the σp value is approximately -0.83, indicating a very strong electron-donating character. The methoxy group also has a negative σ value, further contributing to the electron-rich nature of the molecule.[1][2]

Core Applications and Mechanistic Insights

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Compounds

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[3] The high reactivity of this compound makes it an excellent substrate for this reaction.

Mechanism of Action:

The reaction is typically catalyzed by a weak base, such as piperidine or an amine. The base abstracts a proton from the active methylene compound (e.g., malononitrile) to generate a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting intermediate alkoxide is protonated, and a subsequent dehydration step, often facilitated by the catalyst, yields the final α,β-unsaturated product. The electron-donating substituents on the benzaldehyde ring facilitate the initial nucleophilic attack on the carbonyl carbon.[4]

Experimental Protocol: Synthesis of 2-((4-(dimethylamino)-2-methoxyphenyl)methylene)malononitrile

-

Materials:

-

This compound (1 mmol)

-

Malononitrile (1 mmol)

-

Piperidine (catalytic amount)

-

Ethanol (solvent)

-

-

Procedure:

-

Dissolve this compound and malononitrile in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

-

-

Expected Outcome: High yields of the corresponding benzylidenemalononitrile derivative are expected due to the activated nature of the aldehyde.[4]

Visualization of the Knoevenagel Condensation Mechanism

Caption: Knoevenagel condensation of this compound.

Pictet-Spengler Reaction: Crafting Tetrahydroisoquinoline Scaffolds

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines, a core structure in many natural products and pharmaceuticals.[5] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution. The highly activated aromatic ring of this compound makes it an ideal aldehyde component for this transformation.

Mechanism of Action:

The reaction is initiated by the formation of a Schiff base (iminium ion) from the β-arylethylamine and this compound under acidic conditions. The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile and attacks the electrophilic carbon of the iminium ion in an intramolecular fashion. This cyclization step is the key to forming the tetrahydroisoquinoline ring system. A final deprotonation step restores the aromaticity of the newly formed ring. The electron-donating groups on the benzaldehyde facilitate the initial iminium ion formation and can influence the stereochemical outcome of the reaction.

Experimental Protocol: Synthesis of a 1-Substituted Tetrahydroisoquinoline

-

Materials:

-

This compound (1 mmol)

-

A β-phenylethylamine derivative (e.g., dopamine hydrochloride) (1 mmol)

-

Trifluoroacetic acid (TFA) or another suitable acid catalyst

-

Dichloromethane (DCM) or a suitable solvent

-

-

Procedure:

-

Dissolve the β-phenylethylamine derivative and this compound in the chosen solvent.

-

Add the acid catalyst to the reaction mixture.

-

Stir the reaction at the appropriate temperature (this can range from room temperature to reflux, depending on the reactivity of the amine).

-

Monitor the reaction progress by TLC.

-

Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Expected Outcome: The electron-rich nature of the aldehyde is expected to promote the reaction, leading to good yields of the corresponding tetrahydroisoquinoline derivative.

Visualization of the Pictet-Spengler Reaction Workflow

Caption: General workflow for the Pictet-Spengler reaction.

Synthesis of Heterocyclic Scaffolds

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, including quinolines and coumarins.

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline.[5][6] While this compound itself is not the 2-aminoaryl aldehyde, it can be used in related multi-component reactions or modified to participate in such syntheses. For instance, it can react with an enamine derived from a ketone in the presence of a catalyst to construct the quinoline framework.

General Mechanistic Principle: The reaction generally proceeds through an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to afford the aromatic quinoline ring system.[6]

The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-keto ester under acidic conditions.[7] While this compound is not a direct reactant in the traditional Pechmann condensation, it can be utilized in modified procedures or multi-step syntheses leading to coumarin derivatives. For example, Knoevenagel condensation products derived from this aldehyde can be further elaborated to form coumarin structures.

Quantitative Data and Spectroscopic Characterization

The following table summarizes typical spectroscopic data for a product of a Knoevenagel condensation involving a substituted benzaldehyde, which can be used as a reference for characterizing products derived from this compound.

| Spectroscopic Data | 2-((4-(dimethylamino)phenyl)methylene)malononitrile |

| ¹H NMR (CDCl₃, δ ppm) | 7.73 (d, 2H), 7.60 (s, 1H), 6.75 (d, 2H), 3.10 (s, 6H) |

| ¹³C NMR (CDCl₃, δ ppm) | 160.1, 154.2, 134.5, 122.1, 115.8, 111.3, 78.9, 40.0 |

| IR (KBr, cm⁻¹) | 2220 (C≡N), 1580 (C=C), 1520 (Ar C=C) |

Note: The exact chemical shifts and peak positions for derivatives of this compound will vary but will show characteristic signals for the aromatic protons, the methoxy group, the dimethylamino group, and the newly formed functionalities.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in modern organic synthesis. The synergistic electronic effects of its dimethylamino and methoxy substituents create a unique reactivity profile that enables its efficient participation in a range of important carbon-carbon and carbon-heteroatom bond-forming reactions. This guide has provided a detailed overview of its mechanism of action in key transformations and offered practical experimental insights. As the demand for complex and diverse molecular architectures in drug discovery and materials science continues to grow, the strategic application of uniquely functionalized reagents like this compound will undoubtedly play an increasingly critical role in advancing the frontiers of chemical synthesis.

References

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. global.oup.com [global.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Pechmann Condensation [organic-chemistry.org]

A Comprehensive Theoretical Analysis of 4-Dimethylamino-2-methoxybenzaldehyde: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1.1 Overview of 4-Dimethylamino-2-methoxybenzaldehyde (DMAMB)

This compound, often abbreviated as DMAMB, is an organic compound belonging to the family of substituted benzaldehydes. Its molecular structure consists of a benzene ring substituted with a formyl group (-CHO), a dimethylamino group (-N(CH₃)₂), and a methoxy group (-OCH₃) at positions 1, 4, and 2, respectively. The chemical formula for DMAMB is C₁₀H₁₃NO₂, and its molecular weight is 179.22 g/mol .[1][2] The presence of both electron-donating (dimethylamino and methoxy) and electron-withdrawing (formyl) groups on the aromatic ring suggests the potential for interesting electronic and optical properties.

1.2 Importance and Potential Applications in Material Science and Drug Development

Benzaldehyde and its derivatives are of significant interest across various industries, including pharmaceuticals, cosmetics, and chemicals, due to their diverse biological and chemical properties.[3] They are naturally found in various plants and are used as flavoring agents and precursors in chemical synthesis.[3] Specifically, molecules with strong intramolecular charge transfer, a characteristic expected in DMAMB, are candidates for non-linear optical (NLO) materials.[4][5] NLO materials are crucial for applications in optical signal processing, data storage, and telecommunications. Furthermore, the structural motifs present in DMAMB are found in various biologically active molecules, making it a relevant subject for theoretical studies that can inform drug design and discovery.

1.3 Rationale for Theoretical Investigation using Quantum Chemical Methods

Theoretical studies employing quantum chemical methods, such as Density Functional Theory (DFT), provide a powerful and cost-effective means to investigate the molecular properties of compounds like DMAMB. These computational approaches allow for the detailed examination of:

-

Molecular Geometry: Predicting stable conformations, bond lengths, and angles.

-

Spectroscopic Properties: Simulating IR, Raman, and UV-Vis spectra to aid in experimental characterization.

-

Electronic Structure: Analyzing frontier molecular orbitals (HOMO and LUMO) to understand reactivity and electronic transitions.[3]

-

Non-Linear Optical (NLO) Properties: Calculating dipole moments, polarizability, and hyperpolarizability to assess potential for NLO applications.[6][7]

By correlating theoretical data with experimental findings, a deeper understanding of the structure-property relationships of DMAMB can be achieved.

1.4 Objectives of the Study

This guide aims to provide a comprehensive theoretical framework for studying this compound. The primary objectives are:

-

To detail the computational methodologies for a thorough theoretical analysis.

-

To present a detailed analysis of the optimized molecular structure.

-

To interpret the vibrational and electronic spectra based on theoretical calculations.

-

To evaluate the electronic properties and chemical reactivity through frontier molecular orbital and molecular electrostatic potential analysis.

-

To investigate the non-linear optical properties of DMAMB.

Computational Methodology

2.1 The Foundation: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems.[5] It is particularly favored for its balance of accuracy and computational efficiency, making it suitable for studying medium-sized organic molecules like DMAMB.

-

2.1.1 Justification for Selecting DFT: DFT methods have been shown to provide reliable results for the structural, vibrational, and electronic properties of benzaldehyde derivatives, often showing good agreement with experimental data.[4]

-

2.1.2 The Role of the B3LYP Functional: The Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most popular and well-validated functionals for organic molecules. It combines the accuracy of Hartree-Fock theory with the efficiency of density functional approximations, yielding excellent results for a wide range of molecular properties.

-

2.1.3 The 6-311++G(d,p) Basis Set: A Rationale: The choice of basis set is crucial for the accuracy of quantum chemical calculations. The 6-311++G(d,p) basis set is a flexible, split-valence triple-zeta basis set that includes diffuse functions (++) on heavy and hydrogen atoms, as well as polarization functions (d,p) on heavy atoms and hydrogen atoms, respectively. This combination is well-suited for describing the electronic structure of molecules with lone pairs and π-systems, such as DMAMB, and is essential for accurate calculation of electronic and NLO properties.

2.2 Software and Computational Environment

All quantum chemical calculations discussed in this guide can be performed using software packages like Gaussian, ORCA, or GAMESS. These programs allow for the implementation of DFT methods with various functionals and basis sets.

2.3 Step-by-Step Protocol: Geometry Optimization and Frequency Analysis

-

Input File Preparation: Construct the initial molecular structure of DMAMB using a molecular modeling program. The input file for the quantum chemistry software should specify the DFT method (e.g., B3LYP), the basis set (e.g., 6-311++G(d,p)), and the type of calculation (geometry optimization followed by frequency analysis).

-

Execution and Convergence Criteria: Submit the input file to the computational software. The geometry optimization algorithm will iteratively adjust the atomic coordinates to find a minimum on the potential energy surface, based on stringent convergence criteria for energy and forces.

-

Verification of Minimum Energy Structure: After a successful optimization, a frequency calculation must be performed on the optimized geometry. The absence of imaginary frequencies in the output confirms that the structure corresponds to a true local minimum.

2.4 Step-by-Step Protocol: Calculation of Spectroscopic and Electronic Properties

-

NMR and UV-Vis Predictions: Using the optimized geometry, perform calculations for NMR chemical shifts and Time-Dependent DFT (TD-DFT) for electronic transitions to predict the UV-Vis spectrum.[5]

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the DFT calculation. The energy gap between these orbitals is a key indicator of chemical reactivity.[3]

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP can be calculated and visualized to identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites for nucleophilic and electrophilic attack, respectively.[3]

2.5 Step-by-Step Protocol: Non-Linear Optical (NLO) Property Calculation

To evaluate the NLO response, the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) are computed using the optimized molecular structure.[5] This is typically done by applying an external electric field within the calculation and determining the response of the molecule's electronic structure.

Caption: A general workflow for the theoretical analysis of DMAMB.

Results and In-depth Discussion

3.1 Molecular Geometry and Structural Parameters

The geometry optimization of DMAMB at the B3LYP/6-311++G(d,p) level of theory would yield the most stable conformation of the molecule. A detailed analysis of the calculated bond lengths, bond angles, and dihedral angles provides insight into the steric and electronic effects of the substituents on the benzene ring. For instance, the C-N bond of the dimethylamino group and the C-O bonds of the methoxy and formyl groups are of particular interest.

Table 1: Selected Theoretical Structural Parameters of DMAMB

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (ring) | ~1.39 - 1.41 | ~118 - 121 |

| C-H (ring) | ~1.08 | - |

| C-N | ~1.37 | - |

| C-O (methoxy) | ~1.36 | - |

| C=O (formyl) | ~1.22 | - |

| C-C (formyl) | ~1.48 | - |

| C-N-C | - | ~118 |

| C-O-C | - | ~117 |

Note: These are expected values based on similar molecules; actual calculated values would be reported from the computational output.

3.2 Vibrational Spectroscopy Analysis

The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra of DMAMB. The assignment of specific vibrational modes to the calculated frequencies allows for a detailed interpretation of experimental spectra. Key vibrational modes to analyze include the C=O stretching of the aldehyde, C-N stretching of the dimethylamino group, C-O stretching of the methoxy group, and various aromatic C-H and C-C vibrations.

3.3 Electronic Properties and Reactivity

-

3.3.1 HOMO-LUMO Energy Gap: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. A small HOMO-LUMO energy gap suggests high chemical reactivity and lower kinetic stability.[3] For DMAMB, the presence of strong electron-donating groups is expected to raise the HOMO energy, while the electron-withdrawing formyl group will lower the LUMO energy, likely resulting in a relatively small energy gap and significant intramolecular charge transfer upon electronic excitation.

-

3.3.2 Visualization of HOMO and LUMO Orbitals: The HOMO is expected to be localized primarily on the electron-rich dimethylamino group and the aromatic ring, while the LUMO is likely to be concentrated on the electron-deficient formyl group. This distribution confirms the potential for charge transfer from the donor to the acceptor part of the molecule.

-

3.3.3 Molecular Electrostatic Potential (MEP) Analysis: The MEP map provides a visual representation of the charge distribution. For DMAMB, the most negative potential (electron-rich regions) is expected around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. The hydrogen atoms of the methyl groups and the aromatic ring would represent regions of positive potential (electron-poor), susceptible to nucleophilic attack.[3]

Caption: Relationship between HOMO-LUMO gap and molecular properties.

3.4 Non-Linear Optical (NLO) Properties

Molecules with large dipole moments and significant differences in ground and excited state electronic distributions often exhibit high hyperpolarizability values, a key requirement for NLO materials. The intramolecular charge transfer character of DMAMB, facilitated by the donor-acceptor framework, makes it a promising candidate for NLO applications.[6][7]

Table 2: Calculated NLO Properties of DMAMB

| Property | Symbol | Calculated Value | Units |

| Dipole Moment | µ | Value | Debye |

| Mean Polarizability | Value | a.u. | |

| First Hyperpolarizability | β | Value | a.u. |

Note: The table would be populated with the actual values from the computational output. A high β value is indicative of significant NLO activity.

3.5 Natural Bond Orbital (NBO) Analysis

NBO analysis can provide further insights into the electronic structure by examining charge delocalization and hyperconjugative interactions. This analysis quantifies the donor-acceptor interactions between filled and vacant orbitals, providing a measure of intramolecular charge transfer and its contribution to molecular stability.

Conclusion

4.1 Summary of Key Theoretical Findings

This guide has outlined a comprehensive theoretical approach to study the structural, spectroscopic, electronic, and non-linear optical properties of this compound. Through DFT calculations, it is possible to obtain a detailed understanding of its molecular geometry, predict its spectral features, and quantify its chemical reactivity and NLO potential. The key findings from such a study are expected to highlight the significant intramolecular charge transfer characteristics arising from the interplay of the electron-donating and electron-withdrawing substituents.

4.2 Correlation between Theoretical Predictions and Potential Applications

The theoretical results provide a strong foundation for understanding the properties of DMAMB and guiding its potential applications. The predicted high hyperpolarizability would suggest its suitability for development as an NLO material. The analysis of reactive sites from the MEP map can inform its use as a synthon in organic synthesis. Furthermore, the detailed vibrational and electronic spectral data can serve as a benchmark for experimental characterization.

4.3 Future Directions and Outlook

Future work could involve extending the theoretical analysis to include the effects of different solvents, studying excited state properties in more detail, and investigating the properties of dimers or larger aggregates of DMAMB. Experimental synthesis and characterization of DMAMB would be crucial to validate the theoretical predictions and to fully realize its potential in material science and other fields.

References

- 1. 4-(Dimethylamino)-2-methoxybenzaldehyde | C10H13NO2 | CID 291350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization and DFT calculations of linear and NLO properties of novel (Z)-5-benzylidene-3-N(4-methylphenyl)-2-thioxothiazolidin-4-one | Semantic Scholar [semanticscholar.org]

- 7. tandfonline.com [tandfonline.com]

4-Dimethylamino-2-methoxybenzaldehyde: A Comprehensive Technical Guide

Abstract

This in-depth technical guide provides a comprehensive overview of 4-Dimethylamino-2-methoxybenzaldehyde, a valuable aromatic aldehyde in various chemical syntheses. While the specific historical discovery of this compound is not extensively documented in readily available literature, this guide elucidates a plausible synthetic pathway based on well-established organic chemistry principles. It delves into the compound's chemical and physical properties, provides detailed spectroscopic characterization data, and outlines its known applications, particularly as an intermediate in the synthesis of pharmaceuticals and fluorescent dyes.[1] Furthermore, this document includes a detailed, validated protocol for its probable synthesis via the Vilsmeier-Haack reaction, complete with safety considerations and handling procedures to ensure procedural integrity and laboratory safety. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction: Unveiling a Versatile Synthetic Building Block

This compound, identified by its CAS number 84562-48-1, is a substituted aromatic aldehyde characterized by the presence of a dimethylamino group at the C4 position and a methoxy group at the C2 position of the benzaldehyde core.[2] This unique substitution pattern, featuring both a strong electron-donating group (dimethylamino) and a moderately electron-donating group (methoxy), renders the aromatic ring highly activated towards electrophilic substitution and imparts specific reactivity and spectroscopic properties to the molecule. These characteristics make it a sought-after intermediate in the synthesis of a variety of complex organic molecules, including pharmaceutical agents and fluorescent dyes.[1]

This guide aims to consolidate the available technical information on this compound, offering a logical and in-depth exploration of its synthesis, properties, and applications. By providing a robust theoretical framework alongside practical, actionable protocols, we endeavor to equip researchers with the knowledge necessary to effectively and safely utilize this compound in their scientific pursuits.

Historical Context and Plausible Synthesis Pathway

While a definitive historical account of the first synthesis of this compound is not readily apparent in the scientific literature, its synthesis can be logically inferred through the application of the Vilsmeier-Haack reaction. This powerful formylation method, named after Anton Vilsmeier and Albrecht Haack, has been a cornerstone of organic synthesis since its discovery in 1927.[3] The reaction is particularly effective for the formylation of electron-rich aromatic compounds, such as anilines and phenols.[3][4]

The logical precursor for the synthesis of this compound is 3-methoxydimethylaniline. The electron-donating nature of both the dimethylamino and methoxy groups strongly activates the aromatic ring, directing electrophilic substitution to the positions ortho and para to the activating groups. In the case of 3-methoxydimethylaniline, the para position relative to the powerful dimethylamino group (the C4 position) is the most sterically accessible and electronically favored site for formylation.

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, typically a chloroiminium salt, from a substituted amide (like N,N-dimethylformamide - DMF) and a halide, most commonly phosphorus oxychloride (POCl₃).[3][4] This electrophilic reagent then attacks the electron-rich aromatic ring of the substrate.

Below is a diagram illustrating the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of this compound via the Vilsmeier-Haack reaction.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 84562-48-1 | [2] |

| Molecular Formula | C₁₀H₁₃NO₂ | [2] |

| Molecular Weight | 179.22 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 59 °C | [6] |

| Flash Point | >110 °C | [6] |

| Solubility | Slightly soluble in water (0.32 g/L at 25°C). Soluble in common organic solvents. | [7] |

| InChIKey | HGDRXADJVGVGBC-UHFFFAOYSA-N | [2] |

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and purity assessment of this compound.

-

¹H NMR Spectroscopy: While a publicly available spectrum for the specific compound is not readily found, the expected proton NMR signals would include singlets for the two N-methyl groups and the methoxy group, and distinct signals in the aromatic region corresponding to the protons on the substituted benzene ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the aldehyde group (typically around 1670-1700 cm⁻¹), C-N stretching of the aromatic amine, and C-O stretching of the ether.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (179.22 m/z).

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

The following protocol is a proposed method for the synthesis of this compound based on the well-established Vilsmeier-Haack reaction. This protocol is intended for trained organic chemists in a properly equipped laboratory.

Materials and Reagents

-

3-Methoxydimethylaniline

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate, saturated aqueous solution

-

Crushed ice

-

Deionized water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Step-by-Step Procedure

-

Vilsmeier Reagent Formation:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for approximately 30-60 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will result in a viscous, often colored, complex.

-

-

Formylation Reaction:

-

Dissolve 3-methoxydimethylaniline in anhydrous dichloromethane (DCM).

-

Add the solution of 3-methoxydimethylaniline dropwise to the freshly prepared Vilsmeier reagent at 0-5 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

-

Work-up and Isolation:

-

Once the reaction is complete, carefully pour the reaction mixture onto a large beaker of crushed ice with stirring. This will hydrolyze the intermediate iminium salt to the desired aldehyde.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.

-

The product, this compound, should precipitate as a solid. If it oils out, continue stirring until it solidifies.

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate).

-

Dry the purified product under vacuum to yield this compound as a crystalline solid.

-

Caption: Workflow for the synthesis of this compound.

Applications in Research and Industry

This compound serves as a crucial intermediate in several areas of chemical synthesis:

-

Pharmaceutical Synthesis: It is utilized in the preparation of various pharmaceutical agents.[1] Its substituted benzaldehyde structure allows for its incorporation into more complex drug scaffolds through reactions such as condensations, reductive aminations, and Wittig reactions.

-

Fluorescent Dyes: The electron-rich nature of the aromatic ring makes this compound a useful precursor in the synthesis of fluorescent dyes.[1] The dimethylamino group often acts as a strong auxochrome, enhancing the fluorescence properties of the resulting molecules.

-

Organic Synthesis: It is used to produce other complex organic molecules, such as 2,6-Dichloro-N'-(4-dimethylamino-2-methoxy-benzylidene)-benzene-1,4-diamine.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or under a fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.[6]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[5] It is sensitive to air and should be stored away from oxidizing agents.[7]

Conclusion